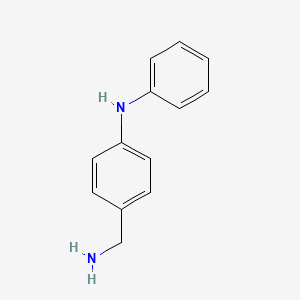
4-(aminomethyl)-N-phenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-N-phenylaniline is a useful research compound. Its molecular formula is C13H14N2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
4-(Aminomethyl)-N-phenylaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that enhance biological activity and metabolic stability.
Drug Development
- Building Block for Active Compounds : This compound is utilized in the synthesis of various drug candidates, particularly those targeting specific biological pathways. Its derivatives have shown promising results in inhibiting enzymes and receptors crucial for disease progression.
- Example : Research indicates that derivatives of this compound exhibit notable biological activities, including enhanced binding affinity to specific targets due to structural modifications such as fluorination.
Cancer Research
- Inhibition of c-myc : A derivative of this compound has been identified as a novel c-myc inhibitor against colorectal cancer, showcasing its potential in oncology .
- Case Study : A study demonstrated that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its utility in developing anticancer therapies .
Material Science Applications
This compound is also explored for its properties in material science, particularly in the development of polymers and coatings.
Polymer Chemistry
- Synthesis of Polymeric Materials : The compound can be used as a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal and mechanical properties.
| Application | Description |
|---|---|
| Coatings | Used to enhance adhesion and durability |
| Adhesives | Provides strong bonding properties |
Chemical Sensors
- Development of Sensors : Due to its unique electronic properties, this compound can be incorporated into chemical sensors for detecting environmental pollutants and biological markers.
Biological Evaluation
The biological evaluation of this compound and its derivatives has been a focus area in recent research.
Toxicological Studies
Propriétés
Formule moléculaire |
C13H14N2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-phenylaniline |
InChI |
InChI=1S/C13H14N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |
Clé InChI |
XQXQEZXUJOCXCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














